N-(2-chlorobenzyl)-3-(propanoylamino)benzamide
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Overview
Description
N-(2-chlorobenzyl)-3-(propanoylamino)benzamide is an organic compound with a molecular formula of C17H17ClN2O It is a benzamide derivative, characterized by the presence of a chlorobenzyl group and a propanoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-(propanoylamino)benzamide typically involves the reaction of 2-chlorobenzylamine with 3-(propanoylamino)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-chlorobenzyl)-3-(propanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorobenzyl)benzamide
- 2-chloro-N-(4-chlorobenzyl)benzamide
- 2-chloro-N-(2-pyridylmethyl)benzamide
Uniqueness
N-(2-chlorobenzyl)-3-(propanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H17ClN2O2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-16(21)20-14-8-5-7-12(10-14)17(22)19-11-13-6-3-4-9-15(13)18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
LWPSOUPAXWQVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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